2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide
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Overview
Description
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone and triazolopyrazine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, acetic anhydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-methylacetamide
- 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(hydroxyethyl)acetamide
- 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(phenylmethyl)acetamide
Uniqueness
What sets 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide apart from similar compounds is its unique combination of the pyrimidinone and triazolopyrazine moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c23-12(7-21-8-18-10(5-13(21)24)9-1-2-9)17-6-11-19-20-14-15(25)16-3-4-22(11)14/h3-5,8-9H,1-2,6-7H2,(H,16,25)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNKUNLPIMMNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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